

"2-Bromo-4-fluoropyridine" as a building block in medicinal chemistry.

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Compound of Interest

Compound Name: **2-Bromo-4-fluoropyridine**

Cat. No.: **B1291336**

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Application Notes: 2-Bromo-4-fluoropyridine in Medicinal Chemistry

Introduction

2-Bromo-4-fluoropyridine is a halogenated pyridine derivative that has emerged as an indispensable building block in modern medicinal chemistry.^[1] Its chemical structure, featuring both a bromine and a fluorine atom on the pyridine ring, offers a distinct reactivity profile that is highly valued in drug discovery.^{[1][2]} The bromine atom at the 2-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of key carbon-carbon and carbon-nitrogen bonds.^[3] Simultaneously, the fluorine atom at the 4-position can significantly enhance the pharmacological properties of a drug candidate, such as metabolic stability, bioavailability, and binding affinity to target proteins.^{[1][4]} This unique combination makes **2-bromo-4-fluoropyridine** a sought-after intermediate for synthesizing complex molecules for a range of therapeutic areas.^{[2][5]}

Key Applications in Drug Discovery

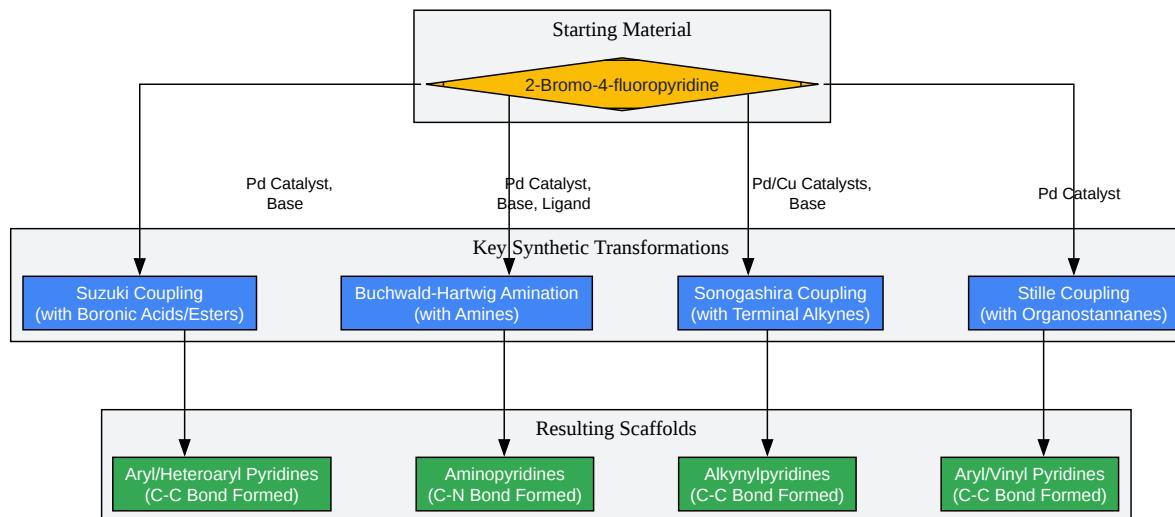
The strategic placement of reactive and modulating functional groups makes **2-bromo-4-fluoropyridine** a key component in the synthesis of novel therapeutics. Its applications span several disease areas:

- Oncology: The scaffold is frequently used in the development of anti-cancer agents.[\[5\]](#) It is a key intermediate for synthesizing isoquinolinone derivatives that act as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a crucial enzyme in DNA repair, representing a promising strategy for cancer treatment.[\[6\]](#) It is also incorporated into various kinase inhibitors, which target signaling pathways often dysregulated in cancer.[\[7\]](#)[\[8\]](#)
- Inflammatory Diseases: Researchers have utilized this building block to create compounds with potent anti-inflammatory properties.[\[5\]](#)
- Infectious Diseases: The **2-bromo-4-fluoropyridine** motif has been integrated into molecules exhibiting antimicrobial activity.[\[1\]](#)[\[5\]](#)

The versatility of this building block allows for the creation of diverse molecular libraries, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. [\[9\]](#)

Core Synthetic Methodologies

The primary utility of **2-bromo-4-fluoropyridine** in synthesis stems from its ability to undergo various cross-coupling reactions, typically catalyzed by palladium complexes. The bromine atom provides a reactive site for these transformations, while the fluorinated pyridine core is carried into the final product.

[Click to download full resolution via product page](#)**Caption:** Key synthetic transformations of **2-Bromo-4-fluoropyridine**.

Quantitative Data Summary

While **2-bromo-4-fluoropyridine** is a widely cited building block for kinase inhibitors, specific IC₅₀ values for its direct derivatives are not always published in general literature. However, the analysis of related structures, such as bromo-pyrimidine analogues, demonstrates the potency that can be achieved. The table below summarizes the types of biologically active molecules synthesized using this scaffold and their therapeutic targets.

Compound Class	Therapeutic Target	Biological Activity / Application	Reference
Derived from Precursor			
Isoquinolinone Derivatives	PARP-1 (Poly(ADP-ribose)polymerase-1)	Anti-cancer, DNA repair inhibition	[6]
Imidazo[4,5-b]pyridine Derivatives	FLT3 / Aurora Kinase	Anti-cancer, Acute Myeloid Leukemia (AML)	[7]
Pyrrolo[2,3-d]pyrimidine Hybrids	EGFR, Her2, VEGFR2, CDK2	Anti-cancer, Multi-kinase inhibition	[10]
General Pyridine Derivatives	Tyrosine Kinases	Anti-cancer, Anti-inflammatory	[5] [11]
General Pyridine Derivatives	Various bacterial/microbial targets	Antimicrobial agents	[1] [5]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4-fluoropyridine

This protocol is adapted from a standard procedure for the synthesis of **2-bromo-4-fluoropyridine** from 2-bromopyridin-4-amine via a Sandmeyer-type reaction.[\[4\]](#)[\[12\]](#)

Materials:

- 2-Bromopyridin-4-amine
- 50% aqueous Tetrafluoroboric acid (HBF₄)
- Sodium nitrite (NaNO₂)
- Sodium bicarbonate (NaHCO₃)
- Ethyl acetate (EtOAc)

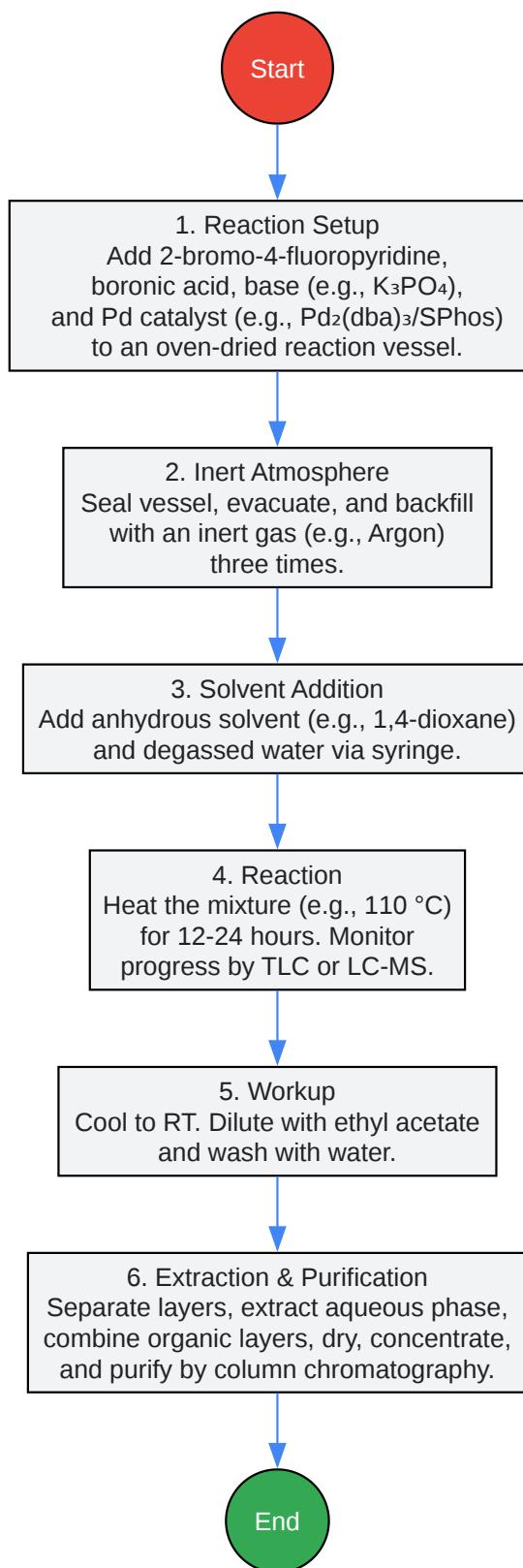
- Magnesium sulfate (MgSO_4)
- Water, Ice

Procedure:

- Cool a stirred suspension of 2-bromopyridin-4-amine (1.0 equiv, e.g., 0.50 g, 2.9 mmol) in 50% aqueous HBF_4 (approx. 12 mL/g) to 0 °C in an ice bath.
- Prepare a solution of sodium nitrite (1.2 equiv, e.g., 0.24 g, 3.5 mmol) in a minimal amount of water (approx. 6 mL/g of amine).
- Add the sodium nitrite solution dropwise to the suspension over 5-10 minutes, ensuring the internal temperature remains at or below 0 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
- Carefully quench the reaction by slowly adding solid NaHCO_3 until the evolution of CO_2 gas ceases and the solution is neutralized.
- Extract the aqueous solution with ethyl acetate (2 x 30 mL).
- Combine the organic extracts and wash sequentially with saturated NaHCO_3 solution (1 x 30 mL) and brine (1 x 30 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the **2-bromo-4-fluoropyridine** product.

Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol provides a general method for the C-C bond formation by coupling **2-bromo-4-fluoropyridine** with an arylboronic acid.[13][14][15]

[Click to download full resolution via product page](#)**Caption:** General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

- **2-Bromo-4-fluoropyridine** (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
- Phosphine ligand (e.g., SPhos, 2-4 mol%)
- Base (e.g., K₃PO₄, 2.0 equiv)
- Anhydrous 1,4-dioxane
- Degassed water
- Schlenk tube or microwave vial

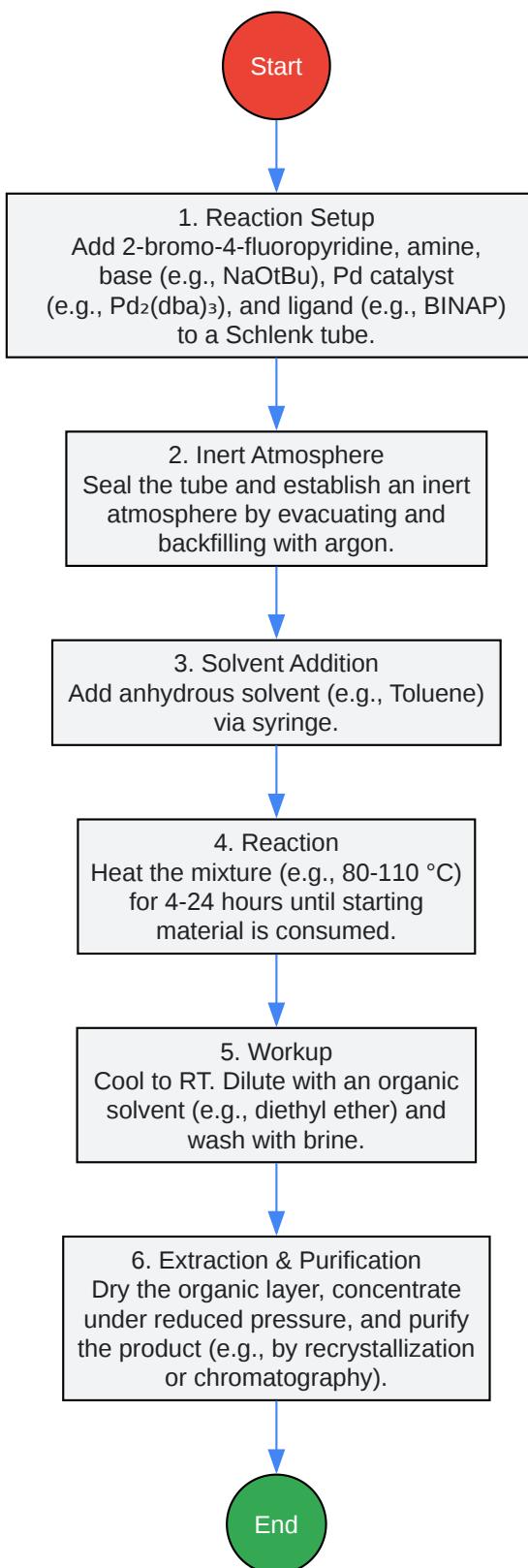
Procedure:

- To an oven-dried Schlenk tube containing a magnetic stir bar, add **2-bromo-4-fluoropyridine**, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.
- Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[13]
- Add anhydrous 1,4-dioxane and degassed water (e.g., in a 6:1 ratio) via syringe.[13]
- Place the sealed tube in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the required time (usually 12-24 hours), monitoring by TLC or LC-MS.[13][14]
- Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
- Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

- Combine the organic layers, dry over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the desired 2-aryl-4-fluoropyridine.

Protocol 3: Representative Buchwald-Hartwig Amination

This protocol details a general procedure for the C-N bond formation by coupling **2-bromo-4-fluoropyridine** with a primary or secondary amine.[\[9\]](#)[\[16\]](#)[\[17\]](#)

[Click to download full resolution via product page](#)**Caption:** General workflow for a Buchwald-Hartwig amination reaction.

Materials:

- **2-Bromo-4-fluoropyridine** (1.0 equiv)
- Amine (1.1-1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%)
- Phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%)
- Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5-2.5 equiv)
- Anhydrous toluene or dioxane
- Schlenk tube or sealed reaction vessel

Procedure:

- In a glovebox or under a stream of inert gas, add the palladium catalyst, the phosphine ligand, and the base to an oven-dried Schlenk tube.
- Add **2-bromo-4-fluoropyridine** and the amine coupling partner.
- Add anhydrous solvent (e.g., toluene) to the vessel.[\[16\]](#)
- Seal the tube and heat the mixture with vigorous stirring at the desired temperature (typically 80-120 °C) for 2-24 hours.[\[9\]](#)
- Monitor the reaction's progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate or diethyl ether.
- Wash the organic mixture with water and then brine.
- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and remove the solvent by rotary evaporation.

- Purify the crude product by silica gel chromatography or recrystallization to yield the desired 2-amino-4-fluoropyridine derivative.

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